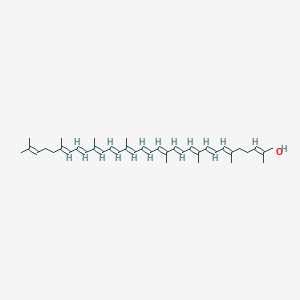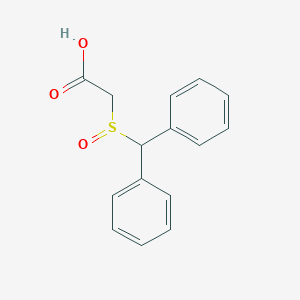![molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pirimidina-2,7(3H,6H)-diona CAS No. 30161-97-8](/img/structure/B18833.png)
5-Aminothiazolo[4,5-d]pirimidina-2,7(3H,6H)-diona
Descripción general
Descripción
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a guanine analogue with a unique structure, positioning it as an attractive scaffold for the synthesis of novel compounds with potential biological activities. This compound's significance lies in its structural analogy to acyclonucleosides, which are known for their antiviral properties against a wide array of viruses, including herpesviruses and human cytomegalovirus (HCMV) (Revankar et al., 1998).
Synthesis Analysis
The synthesis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives involves several key steps, including the formation of hydroxyalkoxymethyl, hydroxyalkyl, and hydroxyalkenyl derivatives. One notable method reported the creation of these derivatives specifically for their antiviral activity against HCMV, showcasing a significant in vitro activity which was sensitive to viral input and addition timing during the viral replication cycle (Revankar et al., 1998).
Molecular Structure Analysis
The molecular structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives has been confirmed through various spectroscopic methods, including NMR and single-crystal X-ray structural analysis. Such studies facilitate understanding the compound's chemical behavior and its interaction with biological targets (Mieczkowski et al., 2016).
Chemical Reactions and Properties
This compound's chemical reactions often involve modifications at its amino group, leading to the synthesis of diverse derivatives with potential biological activities. The modifications include N-acylation, N-alkylation, and nucleophilic substitution, which are crucial for developing targeted biological activities and enhancing molecular diversity (Lim et al., 2021).
Physical Properties Analysis
The physical properties of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives, such as solubility, melting points, and stability, are essential for their application in drug development. These properties are influenced by the compound's molecular structure and the nature of its substituents (Moradi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, enable the synthesis of a broad array of derivatives from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. These derivatives are explored for their biological activities, offering insights into the compound's potential as a scaffold for drug discovery (Revankar et al., 1998).
Aplicaciones Científicas De Investigación
Importancia Farmacológica
El andamiaje de tiazolopirimidina, que incluye la 5-Aminothiazolo[4,5-d]pirimidina-2,7(3H,6H)-diona, es un importante farmacóforo en compuestos que han mostrado diversas actividades biológicas . Estos compuestos son sistemas cíclicos heterocíclicos fusionados que pueden considerarse como isósteros de purina . Debido a su parecido estructural con la adenina y la guanina y sus derivados relacionados, muchos andamiajes de tiazolopirimidinas fueron desarrollados y utilizados por químicos medicinales para diseñar nuevos agentes terapéuticos .
Actividad Anticancerígena
Los derivados de tiazolo[4,5-d]pirimidina, incluida la this compound, se consideran agentes terapéuticos potenciales, particularmente en el desarrollo de fármacos anticancerígenos . En un estudio, nuevos derivados 7-oxo-, 7-cloro- y también tres 7-amino- 5-trifluorometil-2-tio-tiazolo[4,5-d]pirimidina han sido sintetizados y evaluados para su potencial actividad anticancerígena . Entre ellos, la 7-cloro-3-fenil-5-(trifluorometil)[1,3]tiazolo[4,5-d]pirimidina-2(3H)-tiona demostró ser la más activa .
Síntesis de Nuevos Derivados
La this compound se puede utilizar como un compuesto base para la síntesis de nuevos derivados. Por ejemplo, nuevos derivados 7-oxo-, 7-cloro- y también tres 7-amino- 5-trifluorometil-2-tio-tiazolo[4,5-d]pirimidina han sido sintetizados . Estos derivados fueron caracterizados por métodos espectroscópicos y análisis elemental .
Caracterización Estructural
La estructura de la this compound y sus derivados se puede caracterizar utilizando difracción de rayos X de monocristal . Este método se utilizó para confirmar una estructura 3D para los compuestos 2e y 4b<a aria-label="2: The structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives can be characterized using single-crystal X-ray diffraction2" data-citationid="1f40cab1-4700-262c-2bd7-d294870e716e-28" h="ID=SER
Mecanismo De Acción
Target of Action
Compounds of similar classes such as pyrido[2,3-d]pyrimidines have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Noteworthy among these are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s worth noting that similar compounds like pyrido[2,3-d]pyrimidines have been known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Related compounds such as thiazolo[4,5-d]pyrimidines have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Direcciones Futuras
The future directions for the study of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione could include further exploration of its potential antimicrobial properties , as well as its potential as a positive allosteric modulator of human α7 nAChR . Further studies could also explore its potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRPBIUDIYAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)S1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561081 | |
| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30161-97-8 | |
| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?
A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.
Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?
A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
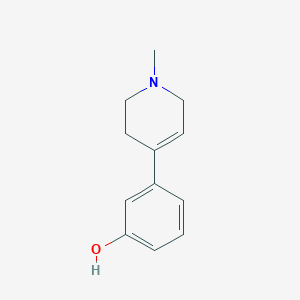




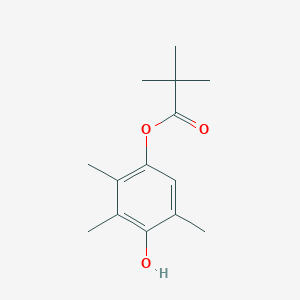

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
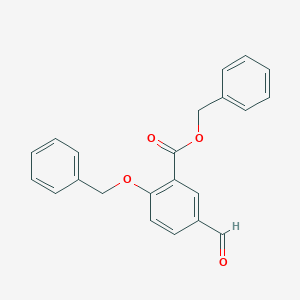
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)
